molecular formula C18H15NO5 B2661260 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate CAS No. 890635-37-7

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2661260
CAS No.: 890635-37-7
M. Wt: 325.32
InChI Key: BCSRPKDITSZXPW-UHFFFAOYSA-N
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Description

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a synthetic flavonoid carbamate derivative, a class of compounds emerging as a promising multi-target strategy for investigating complex neurodegenerative conditions. Recent scientific studies highlight that structurally similar flavonoid-carbamate hybrids are designed to inhibit key enzymes involved in Alzheimer's disease pathogenesis, specifically acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL) . The dimethylcarbamate moiety is a critical functional group, known to interact with enzyme active sites and potentially prolong inhibitory effects . In vitro enzymatic assays on analogous compounds have demonstrated significant dual-inhibitory activity, making them valuable pharmacological tools for probing cholinergic dysfunction and neuroinflammation simultaneously . This compound is presented for research applications, including but not limited to, enzymatic inhibition studies, molecular docking simulations, and as a candidate agent in multi-target drug discovery projects for neurological disorders. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-19(2)18(22)23-12-8-13(20)17-14(21)10-15(24-16(17)9-12)11-6-4-3-5-7-11/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSRPKDITSZXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent.

    Carbamoylation: The dimethylcarbamate group can be introduced by reacting the hydroxylated chromen-4-one intermediate with dimethylcarbamoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromen-4-one core can yield dihydro derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate exhibits several promising biological activities:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : It shows potential in reducing inflammation, making it a candidate for treating inflammatory disorders.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer models.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various molecular targets, including ion channels and enzymes. These interactions are crucial for optimizing the compound's therapeutic potential.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits inflammatory cytokines
AntitumorInduces apoptosis in cancer cells

Case Studies

Several case studies have explored the applications of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yldimethylcarbamate:

  • Neuroprotective Effects : A study investigated its neuroprotective properties in chronically stressed rats, showing potential for treating neurodegenerative diseases.
  • In Vitro Anticancer Activity : Research demonstrated that the compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Table 2: Summary of Case Studies

Study FocusFindingsReference
NeuroprotectionReduced neuronal damage in stressed models
Anticancer ActivitySignificant inhibition of MCF-7 cell proliferation

Mechanism of Action

The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK and mTOR pathways, leading to effects on cell proliferation, apoptosis, and autophagy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flavonoid derivatives with modifications at positions 5, 7, and/or 2 of the chromen-4-one scaffold have been extensively studied for their pharmacological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl Dimethylcarbamate and Related Compounds

Compound Name Structural Features Biological Activities Key Findings
This compound 7-O-Dimethylcarbamate, 5-hydroxy, 2-phenyl Not explicitly reported in provided evidence; inferred anticancer/antibacterial potential Likely improved metabolic stability due to carbamate esterification.
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 8-carbaldehyde oxime, 4-methyl, 7-hydroxy Anti-diabetic activity (α-glucosidase inhibition) Demonstrated significant α-glucosidase inhibition (IC₅₀ = 12.3 µM).
4-((5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)butyl acetate (C1) 7-O-Butyl acetate, 5-hydroxy, 2-phenyl Anticancer (in vitro cytotoxicity) Moderate activity against MCF-7 breast cancer cells (IC₅₀ = 45 µM).
7-((3,5-Dimethylbenzyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (C2) 7-O-3,5-Dimethylbenzyl, 5-hydroxy, 2-phenyl Antibacterial (Gram-positive pathogens) Inhibited S. aureus growth (MIC = 8 µg/mL).
Glycosylated 2-phenylchromen-4-one derivatives Carbohydrate moiety O-linked at position 5 or 7 Antioxidant, anti-inflammatory Enhanced water solubility but reduced membrane permeability.

Key Insights

Substituent Effects on Bioactivity :

  • The dimethylcarbamate group in the target compound likely reduces polarity compared to hydroxyl or glycoside groups, enhancing lipophilicity and cell membrane penetration .
  • C2 (7-O-3,5-dimethylbenzyl) exhibits stronger antibacterial activity than C1, suggesting bulkier aromatic substituents may improve interactions with bacterial targets .

Biological Activity

5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C23H18N2O5C_{23}H_{18}N_{2}O_{5}, with a molecular weight of 402.4 g/mol . The compound features a chromenone backbone, which is known for diverse biological activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity :
    • The compound has shown potential in inducing apoptosis in cancer cells. For instance, derivatives of related compounds have been observed to cause cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways .
    • A study highlighted that certain chromenone derivatives could inhibit tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cell lines such as A549 and MCF7 .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Studies

Several studies have investigated the biological activity of chromenone derivatives, providing insights into their potential therapeutic applications.

Study 1: Anticancer Efficacy

A recent study examined the cytotoxic effects of various chromenone derivatives on different cancer cell lines. The findings indicated that specific modifications in the structure significantly enhanced anticancer activity:

  • Cell Lines Tested : A549 (lung), MCF7 (breast), SKOV3 (ovarian).
  • Results : The most potent compound exhibited an IC50 value below 1 µM across all tested lines, indicating strong anticancer potential .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis:

  • Methods : Flow cytometry was used to analyze cell cycle progression and apoptosis markers.
  • Findings : The study confirmed that treatment with these compounds led to increased ROS levels and activation of caspases, critical for initiating apoptosis .

Biological Activity Summary Table

Biological ActivityMechanismCell Lines TestedIC50 Values
AnticancerApoptosis induction via ROSA549, MCF7, SKOV3< 1 µM
Anti-inflammatoryCOX inhibitionVariousNot specified

Q & A

Q. Validation Techniques :

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and torsion angles (e.g., chromenone planarity deviations <0.023 Å) .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., dimethylcarbamate proton signals at δ 3.0–3.2 ppm) .
  • HPLC : Quantifies purity (>98%) using a C18 column with UV detection at 254 nm .

(Basic) How should researchers design experiments to assess the stability of this compound under different storage and reaction conditions?

Methodological Answer :
Stability studies should follow a Design of Experiments (DOE) framework :

Variables : Temperature (2–8°C vs. 25°C), pH (3–9), and exposure to light .

Analytical Tools :

  • Thermogravimetric Analysis (TGA) : Monitors decomposition onset temperatures (e.g., >150°C) .
  • Accelerated Stability Testing : Stores samples at 40°C/75% RH for 4 weeks, followed by HPLC to detect degradation products .

Data Interpretation : Use ANOVA to identify significant degradation factors (e.g., pH >7 accelerates hydrolysis) .

(Advanced) How can computational reaction path search methods predict novel reaction pathways, and how should experimental data validate these predictions?

Q. Methodological Answer :

Quantum Chemical Calculations :

  • Employ density functional theory (DFT) to model transition states and reaction energetics (e.g., B3LYP/6-31G* level) .
  • Software like Gaussian or ORCA generates potential energy surfaces for carbamate formation or ring-opening reactions .

Experimental Validation :

  • Compare computed activation energies with kinetic data (e.g., Arrhenius plots from temperature-dependent NMR studies) .
  • Use High-Throughput Screening (HTS) to test predicted pathways under varied conditions (e.g., solvent polarity, catalyst loading) .

(Advanced) What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. XRD)?

Q. Methodological Answer :

Cross-Validation :

  • Solid-State vs. Solution-State Data : XRD confirms crystal structure, while NMR (in DMSO-d6) detects dynamic equilibria (e.g., keto-enol tautomerism) .

Statistical Analysis :

  • Apply multivariate regression to correlate spectral shifts with environmental factors (e.g., solvent dielectric constant) .

Supplementary Techniques :

  • IR Spectroscopy : Identifies hydrogen bonding (e.g., C=O stretching at 1680 cm⁻¹) that may differ between solid and solution states .

(Basic) Which spectroscopic techniques are most effective for structural elucidation of this flavone derivative?

Q. Methodological Answer :

  • XRD : Definitive for bond geometry (e.g., dihedral angles between phenyl and chromenone rings) .
  • 1H/13C NMR : Assigns protons (e.g., aromatic H at δ 6.8–7.4 ppm) and carbons (e.g., carbonyl C at δ 180–185 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 356.1264) .

(Advanced) How can reactor design principles optimize large-scale synthesis while maintaining yield?

Q. Methodological Answer :

Reactor Type : Use a Continuous Stirred-Tank Reactor (CSTR) for homogeneous mixing and temperature control .

Process Parameters :

  • Residence Time : Optimized via kinetic studies (e.g., 2–4 hours for 90% conversion) .
  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported DMAP) reduce waste .

Scale-Up Validation : Pilot studies with in-line HPLC monitoring ensure reproducibility .

(Advanced) How does crystal packing influence physicochemical properties, and how can this be manipulated?

Q. Methodological Answer :

Crystal Engineering :

  • Hydrogen Bonding : C–H⋯O interactions in the lattice (R₂¹(7) motifs) enhance thermal stability .

Property Modulation :

  • Co-Crystallization : Introduce co-formers (e.g., succinic acid) to alter solubility .
  • Polymorph Screening : Use solvent/antisolvent combinations to isolate metastable forms with improved bioavailability .

(Basic) What experimental design approaches minimize variability in synthesizing derivatives?

Q. Methodological Answer :

Factorial Design : Test variables (e.g., reaction time, temperature) in a 2³ matrix to identify interactions .

Response Surface Methodology (RSM) : Models optimal conditions (e.g., 60°C, 6 hours for 95% yield) .

Robustness Testing : ±10% variations in reagent stoichiometry to assess method resilience .

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